1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE
Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a chlorophenyl group, and an oxazole ring
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where the oxazole intermediate reacts with an appropriate azepane derivative under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can be compared with similar compounds such as:
4-(4-Chlorophenyl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one: This compound also contains an oxazole ring and a chlorophenyl group but differs in the presence of a trifluoromethyl group instead of an azepane ring.
1-[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane: This compound is similar in structure but contains a thiophene ring instead of a chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c22-15-9-11-16(12-10-15)29(26,27)20-21(25-13-5-1-2-6-14-25)28-19(24-20)17-7-3-4-8-18(17)23/h3-4,7-12H,1-2,5-6,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIDWHAJYUUTAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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